(2-Chloro-3,4-dimethoxyphenyl)acetonitrile
Overview
Description
The compound "(2-Chloro-3,4-dimethoxyphenyl)acetonitrile" is a chemical of interest in various research contexts. While the provided papers do not directly discuss this compound, they do provide insights into related chemicals and reactions that can help us understand its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the formation of 2-(4-chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic acid from the hydrolysis of a related nitrile compound in the presence of acetonitrile . Additionally, the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide in specific solvents can lead to by-products that share structural similarities with the compound of interest . These studies suggest that similar conditions could potentially be used to synthesize "(2-Chloro-3,4-dimethoxyphenyl)acetonitrile."
Molecular Structure Analysis
The molecular structure of compounds similar to "(2-Chloro-3,4-dimethoxyphenyl)acetonitrile" can be analyzed using various spectroscopic techniques. For instance, the structure of a by-product from a related reaction was established using analysis, ultraviolet spectrum, infrared spectrum, nuclear magnetic resonance spectrum, and further chemical transformations . These methods could be applied to determine the molecular structure of "(2-Chloro-3,4-dimethoxyphenyl)acetonitrile."
Chemical Reactions Analysis
Chemical reactions involving acetonitrile as a solvent or reactant can provide insights into the reactivity of nitrile compounds. For example, the electrochemical reduction of 3-chloro-2,4-pentanedione in acetonitrile leads to cleavage of the carbon-chlorine bond and subsequent reactions . Similarly, the electrochemical oxidation of chloroanilines in acetonitrile solution has been studied, which could inform the oxidation behavior of chlorinated aromatic nitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetonitrile and its derivatives can be inferred from studies on acetonitrile dimers, which have been characterized using ab initio molecular orbital theory to determine their structures, interaction energies, and vibrational spectra . These findings can help predict the behavior of "(2-Chloro-3,4-dimethoxyphenyl)acetonitrile" in various environments and its potential interactions with other molecules.
Scientific Research Applications
Synthesis and Molecular Structures
- Synthesis of Pentacoordinate Triorganotin(IV) Compounds : The reaction of chloro- and dimethylphenoxytriorganostannanes with tris(dimethylamino)sulfonium chloride or dimethylphenoxide in acetonitrile forms pentacoordinate stannate complexes. These complexes' solution-phase behavior and solid-state structures have been examined using NMR, far-infrared spectroscopy, Mossbauer measurements, and X-ray crystallography, revealing the hypervalent nature of anionic Sn(IV) species with trigonal-bipyramidal structures (Suzuki et al., 1990).
Electrochemical Studies
- Electrochemical Study of Diphenyl Ether Derivatives : In acetonitrile, the electrochemical behavior of nitro diphenyl ethers used as herbicides was investigated. This study focused on the anodic oxidation of aclonifen, a 2-Chloro-6-nitro-3-phenoxyaniline derivative, revealing the major oxidation product as a dimeric compound (Zaouak et al., 2011).
Chemical Reactions
- Reactions of Benzyl Ketones with Amides : Reactions of α-acyl-α-(3,5-dimethoxyphenyl) acetonitrile with acetamide produced 6-alkyl-5-(3,5-dimethoxyphenyl)-2-methyl-4(3H)-pyrimidinone. These were then converted to 4-chloro derivatives with POCl3, indicating the versatility of this compound in synthesizing various derivatives (Hirota et al., 1978).
Liquid-Liquid Partition Chromatography
- Chromatographic Separation : Acetonitrile was used as the stationary phase in liquid-liquid partition chromatography for separating various organic compounds. This method proved suitable for separating the 2,4-dinitrophenylhydrazones of saturated aldehydes, saturated methyl ketones, 2-enals, and 2,4-dienals (Corbin et al., 1960).
Electrooxidation and Photoluminescence
- Electrooxidation of Aromatic Amino Compounds : The electrooxidation of 2-amino-3-cyano-4-phenylthiophene in acetonitrile showed similarities to common aromatic amino compounds. This study provided insights into the mechanism of electrooxidation and the formation of photoluminescent materials (Ekinci et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKWPKQYDBARHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC#N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226335 | |
Record name | (2-Chloro-3,4-dimethoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3,4-dimethoxyphenyl)acetonitrile | |
CAS RN |
7537-07-7 | |
Record name | 2-Chloro-3,4-dimethoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7537-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-3,4-dimethoxyphenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007537077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chloro-3,4-dimethoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-3,4-dimethoxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.